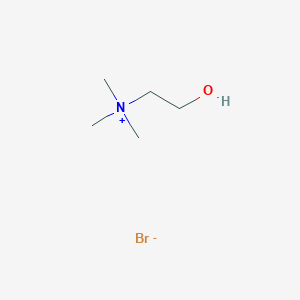
Choline Bromide
Overview
Description
Choline bromide is an organic compound with the molecular formula C5H14BrNO. It is a quaternary ammonium salt that consists of a choline cation and a bromide anion. Choline is a vital nutrient that plays a significant role in various biological functions, including cell membrane structure and function, neurotransmission, and lipid metabolism .
Mechanism of Action
Target of Action
Choline Bromide, like its parent compound Choline, primarily targets the central nervous system (CNS) . It is a precursor to acetylcholine (ACh) , a neurotransmitter that plays a significant role in nerve conduction throughout the CNS . Acetylcholine binds to muscarinic receptors, playing a key role in the pathophysiology of diseases such as asthma .
Mode of Action
This compound interacts with its targets by being a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all basic biological processes: information flow, intracellular communication, and bioenergetics .
Biochemical Pathways
This compound affects the cholinergic system , which includes the neurotransmitter molecule acetylcholine, cholinergic receptors, the enzyme choline acetyltransferase, and acetylcholinesterase . These molecules are involved in regulating the immune response and play a crucial role in maintaining homeostasis . Dysregulation of this neuroimmune communication may lead to several inflammatory and autoimmune diseases .
Pharmacokinetics
It is known that cholinergic neurons synthesize, store, and release acetylcholine, which is responsible for sympathetic and parasympathetic responses of the autonomous nervous system . The wide range of functions that the cholinergic system plays explains the diverse range of therapeutic potential that targets this system .
Action Environment
The action of this compound can be influenced by environmental factors. For example, a new class of hydrophobic this compound-based deep eutectic solvents has been synthesized for the extraction of bioactive compounds of varying polarity from a plant matrix . This suggests that the hydrophobicity, viscosity, and solvation properties of the environment can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline bromide can be synthesized through the reaction of choline chloride with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows: [ \text{Choline chloride} + \text{Hydrobromic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where choline chloride and hydrobromic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes, such as crystallization and filtration, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Choline bromide undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: this compound can be oxidized to form choline oxide, which is an important intermediate in various biochemical pathways.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under aqueous conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield choline hydroxide.
Oxidation Reactions: The primary product is choline oxide.
Scientific Research Applications
Choline bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst in various chemical reactions.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of deep eutectic solvents, which are used for the extraction of bioactive compounds from plant matrices
Comparison with Similar Compounds
Choline Chloride: Similar to choline bromide but contains a chloride anion instead of a bromide anion. It is widely used in animal feed and as a dietary supplement.
Choline Acetate: Contains an acetate anion and is used in various industrial applications, including as a catalyst in chemical reactions.
Choline Bitartrate: Contains a bitartrate anion and is commonly used as a dietary supplement for its potential cognitive benefits
Uniqueness: this compound is unique due to its specific bromide anion, which imparts distinct chemical properties compared to other choline salts. Its ability to form deep eutectic solvents with hydrophobic properties makes it particularly valuable in the extraction of bioactive compounds from complex matrices .
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWKVUUIFLXNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049012 | |
| Record name | Choline bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-06-6 | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Choline, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Choline bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXC75P7WK9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














